molecular formula C14H10ClFN4S B5303018 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE

1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5303018
M. Wt: 320.8 g/mol
InChI Key: WZVVHOHYFYDHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a 3-chlorophenyl group and a 4-fluorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives, with nitriles under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anti-inflammatory properties.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological activity. The presence of the chlorophenyl and fluorophenylmethylsulfanyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
  • 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
  • 3-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE

Uniqueness: 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the chlorophenyl and fluorophenylmethylsulfanyl groups enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4S/c15-11-2-1-3-13(8-11)20-14(17-18-19-20)21-9-10-4-6-12(16)7-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVVHOHYFYDHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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